REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([CH3:8])=[N:6][CH:7]=1.[CH3:12]OC(OC)N(C)C.CO>CN(C)C=O.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[NH:9][CH:12]=[CH:8][C:5]2=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in glacial acetic acid (25 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 100° C. for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
washed with Methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between saturated aqueous sodium bicarbonate and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 869 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |